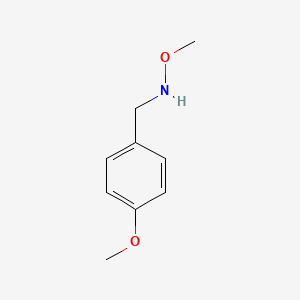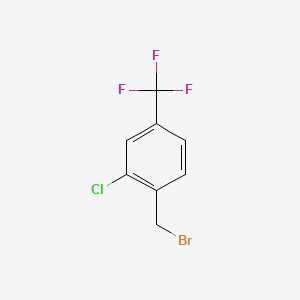
2-氯-4-(三氟甲基)苄基溴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
This compound is used in the synthesis of various organic compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)benzyl bromide can be represented as CF3C6H4CH2Br . This structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . Decomposition of this compound can lead to the release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 273.48 . Its refractive index is 1.484 , and it has a boiling point of 65-69 °C/5 mmHg . The density of the compound is 1.546 g/mL at 25 °C .科学研究应用
化学合成
“2-氯-4-(三氟甲基)苄基溴”可用于化学合成 . 溴和三氟甲基的存在使其成为各种有机反应的良好候选者。溴可以作为离去基团,允许发生取代反应,而三氟甲基可以将氟原子引入其他分子中。
实验室试剂
“2-氯-4-(三氟甲基)苄基溴”也可以用作实验室试剂 . 它的反应性可能使其在各种实验室实验和程序中发挥作用。
安全和危害
作用机制
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)benzyl bromide is the benzylic position of aromatic compounds . This compound is a useful building block in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles .
Mode of Action
2-Chloro-4-(trifluoromethyl)benzyl bromide interacts with its targets through nucleophilic substitution and free radical reactions . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to the formation of new compounds .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds, affecting the biochemical pathways related to these compounds . For instance, it is used in the synthesis of potent inhibitors of hepatitis C virus NS5B polymerase , which could impact the replication pathway of the virus.
Result of Action
The molecular and cellular effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide’s action depend on the specific reactions it participates in. For example, when used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase, the resulting compounds can potentially inhibit the replication of the virus .
生化分析
Biochemical Properties
2-Chloro-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the bromine atom, which acts as a good leaving group. This compound is known to react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The interactions of 2-Chloro-4-(trifluoromethyl)benzyl bromide with biomolecules are crucial for its application in medicinal chemistry and drug development .
Cellular Effects
2-Chloro-4-(trifluoromethyl)benzyl bromide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in protein synthesis and cellular function. Additionally, 2-Chloro-4-(trifluoromethyl)benzyl bromide can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-(trifluoromethyl)benzyl bromide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. The bromine atom in 2-Chloro-4-(trifluoromethyl)benzyl bromide facilitates nucleophilic substitution reactions, resulting in the formation of covalent bonds with target biomolecules. These interactions can lead to changes in gene expression and protein function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-(trifluoromethyl)benzyl bromide remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and protein function .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
2-Chloro-4-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways. The compound can be metabolized by enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of 2-Chloro-4-(trifluoromethyl)benzyl bromide include oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, distribution, and overall biological effects .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethyl)benzyl bromide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution within specific cellular compartments. The localization and accumulation of 2-Chloro-4-(trifluoromethyl)benzyl bromide within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(trifluoromethyl)benzyl bromide is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 2-Chloro-4-(trifluoromethyl)benzyl bromide within subcellular structures can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZUUFYFLNVTQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279252-26-5 |
Source


|
| Record name | 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
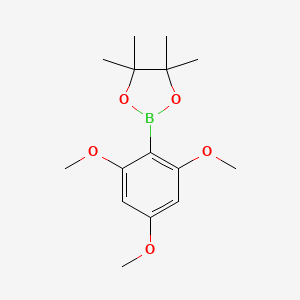
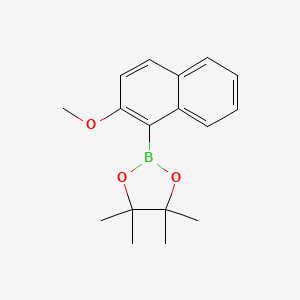



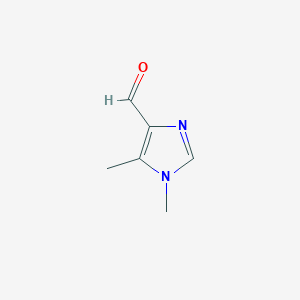
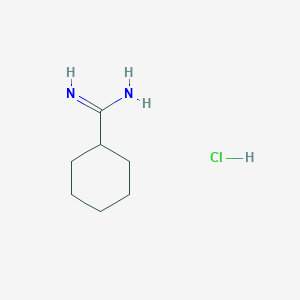

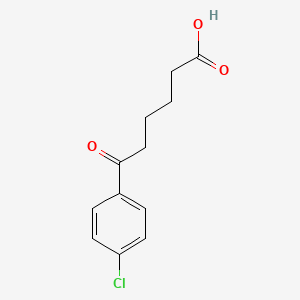
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

